molecular formula C13H12N4O4 B2899853 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1251697-81-0

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2899853
CAS RN: 1251697-81-0
M. Wt: 288.263
InChI Key: QQUZOVMBBBRDHV-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a furan ring, an oxadiazole ring, and an isoxazole ring. These rings are all heterocycles, meaning they contain atoms other than carbon in their ring structure . The presence of these functional groups could potentially give this compound interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, oxadiazole, and isoxazole rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the furan, oxadiazole, and isoxazole rings. For example, the compound might exhibit aromaticity due to the presence of these rings . The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of these functional groups.

properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-6-4-9(8(3)19-6)12-15-16-13(20-12)14-11(18)10-5-7(2)21-17-10/h4-5H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUZOVMBBBRDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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